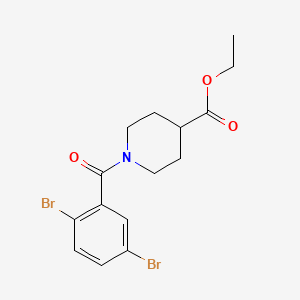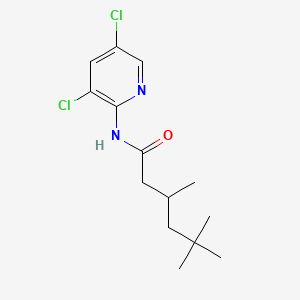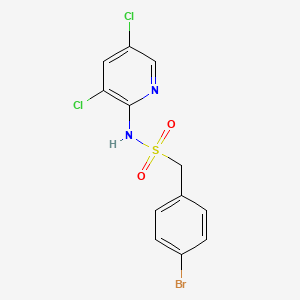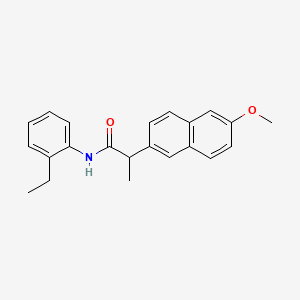![molecular formula C21H23N3O B13374990 2-methyl-N'-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]benzohydrazide](/img/structure/B13374990.png)
2-methyl-N'-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N’-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]benzohydrazide is a complex organic compound with a unique structure that includes an indole moiety and a benzohydrazide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N’-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]benzohydrazide typically involves the condensation of 2-methylbenzohydrazide with 2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include the use of alternative solvents and catalysts to optimize the reaction conditions and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-N’-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted hydrazides or indole derivatives.
Aplicaciones Científicas De Investigación
2-methyl-N’-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with specific molecular targets.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 2-methyl-N’-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,3-trimethyl-2-methyleneindoline
- 1,3,3-trimethyl-6-nitrospiro[chromene-2,2’-indole]
- 1,1,3-trimethyl-3-phenylindane
Uniqueness
2-methyl-N’-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]benzohydrazide is unique due to its combination of an indole moiety and a benzohydrazide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C21H23N3O |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
2-methyl-N-[(E)-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]amino]benzamide |
InChI |
InChI=1S/C21H23N3O/c1-15-9-5-6-10-16(15)20(25)23-22-14-13-19-21(2,3)17-11-7-8-12-18(17)24(19)4/h5-14H,1-4H3,(H,23,25)/b19-13+,22-14+ |
Clave InChI |
GKMACJLGCYUOAM-QTLAEQSKSA-N |
SMILES isomérico |
CC1=CC=CC=C1C(=O)N/N=C/C=C/2\C(C3=CC=CC=C3N2C)(C)C |
SMILES canónico |
CC1=CC=CC=C1C(=O)NN=CC=C2C(C3=CC=CC=C3N2C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2Z)-2-[1-(4-ethylphenyl)ethylidene]hydrazinyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B13374913.png)

![5-(4-Tert-butylbenzylidene)-3-[(dimethylamino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B13374927.png)
![Methyl 10-bromo-12-cyano-1-[(methylsulfonyl)oxy]-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridine-3-carboxylate](/img/structure/B13374931.png)
![2-methylpropyl 2-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B13374934.png)


![1-[3-(dimethylamino)propyl]-4-[(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374955.png)
![1'-Methyl-1,2''-dioxo-1'',2''-dihydrodispiro[acenaphthylene-2,4'-pyrrolidine-5',3''-indole]-3',3'-dicarbonitrile](/img/structure/B13374956.png)
![5-[4-(allyloxy)phenyl]-4-benzoyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374961.png)
![4-benzoyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374963.png)

![4-(2-thienyl)-5H-pyrido[2,3-b][1,4]diazepine-2-carboxylic acid](/img/structure/B13374969.png)
![2-[2-(2-Chlorophenyl)vinyl]-3-quinolinecarboxylic acid](/img/structure/B13374984.png)
